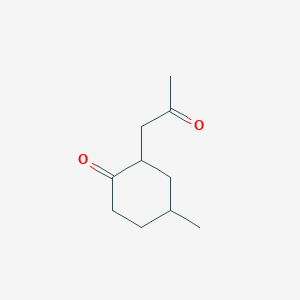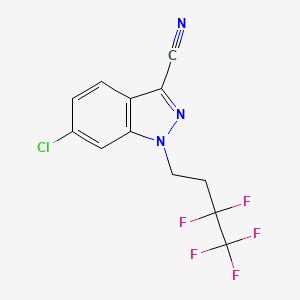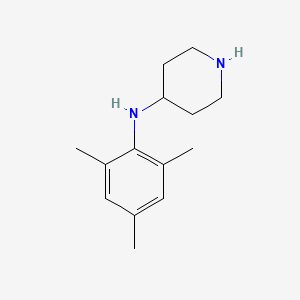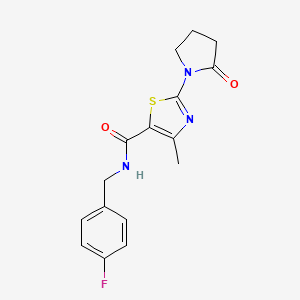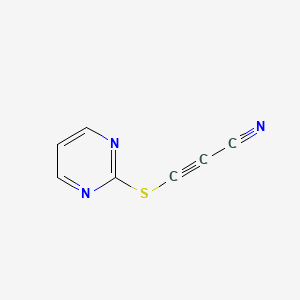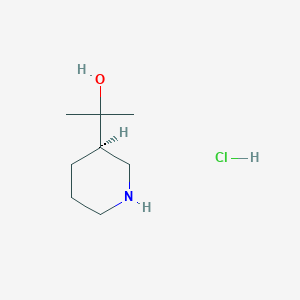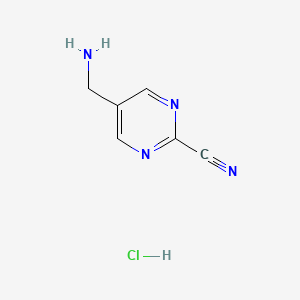
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-cyanopyrimidine, which is then subjected to aminomethylation. The reaction conditions often include the use of formaldehyde and a suitable amine under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a micro-reaction system. This method involves the continuous catalytic hydrogenation of 2-methyl-4-amino-5-cyanopyrimidine using a modified Raney nickel catalyst. The process is highly efficient, with shortened reaction times and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidines .
Scientific Research Applications
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has been studied for its potential antitrypanosomal and antiplasmodial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neglected tropical diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in disrupting key biological processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties.
4-Aminopyrimidine: Known for its use in various chemical reactions.
5-Cyanopyrimidine: Shares the cyanopyrimidine core structure.
Uniqueness
5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride is unique due to its specific aminomethyl and cyano functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H7ClN4 |
|---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
5-(aminomethyl)pyrimidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-1-5-3-9-6(2-8)10-4-5;/h3-4H,1,7H2;1H |
InChI Key |
SRHHUPAIYYOBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)CN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
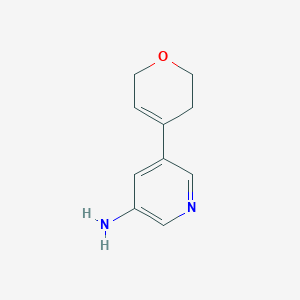
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)
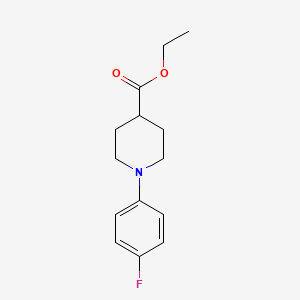
![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)
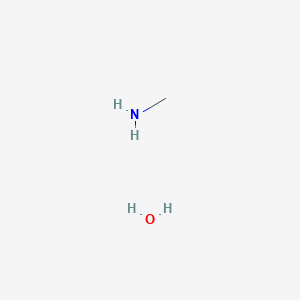
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B8508430.png)

